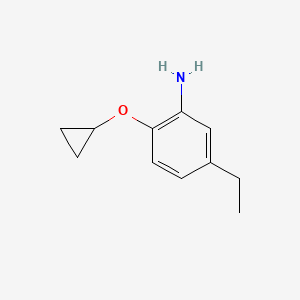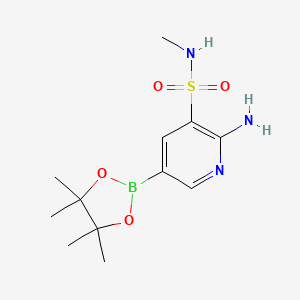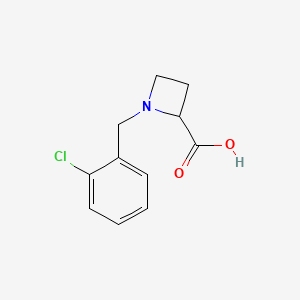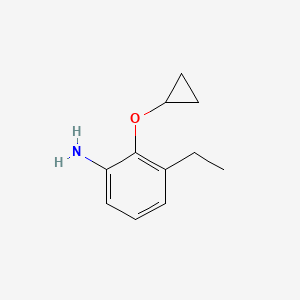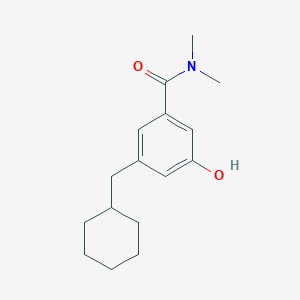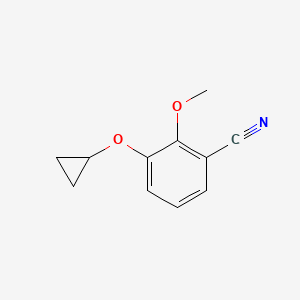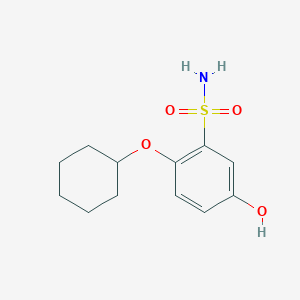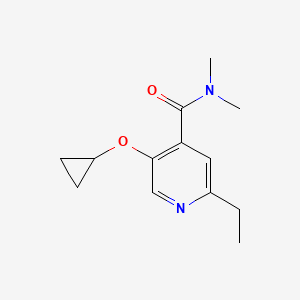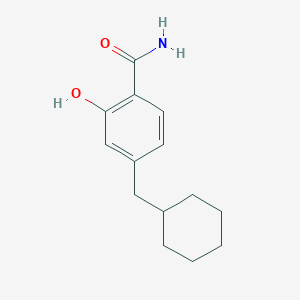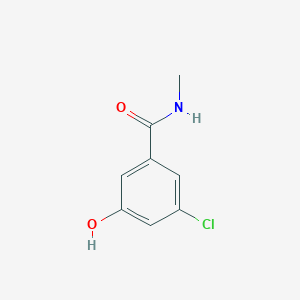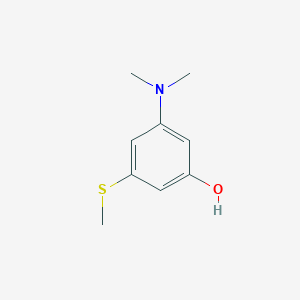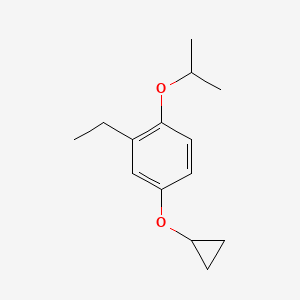
4-Cyclopropoxy-2-ethyl-1-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-ethyl-1-isopropoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with cyclopropoxy, ethyl, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-ethyl-1-isopropoxybenzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material, a benzene derivative, undergoes a series of reactions to introduce the cyclopropoxy, ethyl, and isopropoxy groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-2-ethyl-1-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-ethyl-1-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-1-isopropoxybenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- 1-Cyclopropoxy-4-ethyl-2-isopropoxybenzene
- 2-Cyclopropoxy-4-ethyl-1-isopropoxybenzene
Comparison: 4-Cyclopropoxy-2-ethyl-1-isopropoxybenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, making it suitable for distinct applications .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H20O2/c1-4-11-9-13(16-12-5-6-12)7-8-14(11)15-10(2)3/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
VVJPPXKLRBJAFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CC2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


